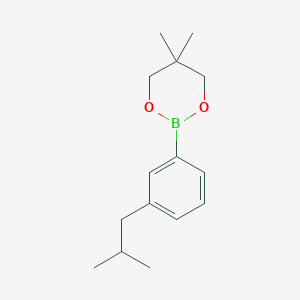
2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is fused to a phenyl ring substituted with an isobutyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-isobutylphenylboronic acid with a suitable diol under dehydrating conditions. One common method includes the use of 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow chemistry techniques. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of micro-reactor technology in continuous flow systems also enhances the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted phenyl derivatives .
科学的研究の応用
2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, the compound can target specific cellular components, leading to its potential use in therapeutic applications .
類似化合物との比較
Similar Compounds
2-(3-Isobutylphenyl)propanoic acid: Known for its anti-inflammatory properties.
4’-Isobutylacetophenone: Used as an intermediate in the synthesis of pharmaceuticals.
2-(3-Isobutylphenyl)propanal: Utilized in the production of fragrances and flavors.
Uniqueness
2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H23BO2 |
|---|---|
分子量 |
246.15 g/mol |
IUPAC名 |
5,5-dimethyl-2-[3-(2-methylpropyl)phenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H23BO2/c1-12(2)8-13-6-5-7-14(9-13)16-17-10-15(3,4)11-18-16/h5-7,9,12H,8,10-11H2,1-4H3 |
InChIキー |
VJDGEMCHMZHVHR-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
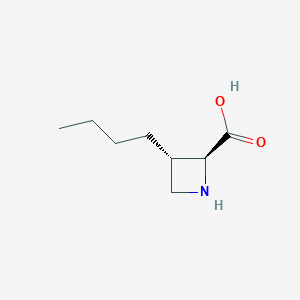
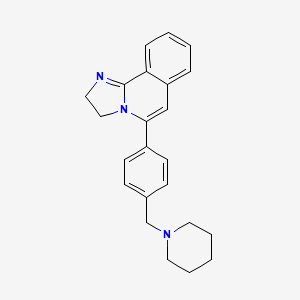
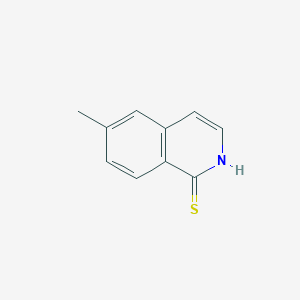
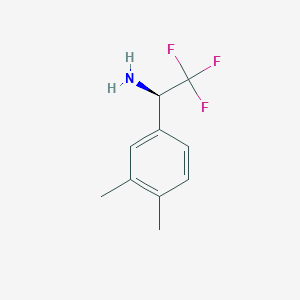

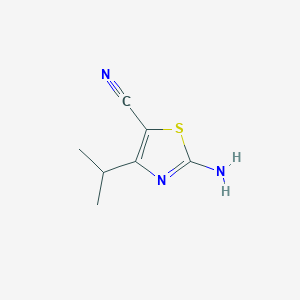
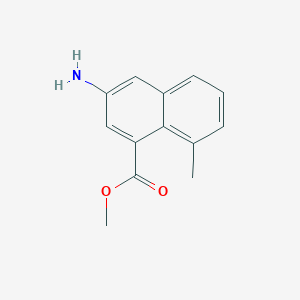
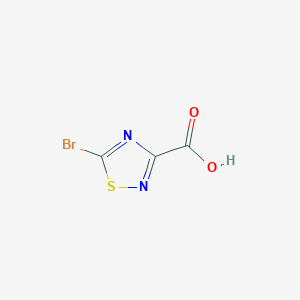

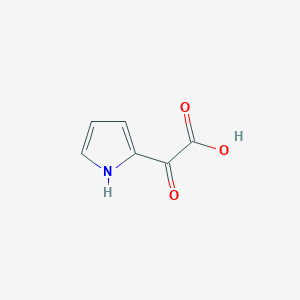
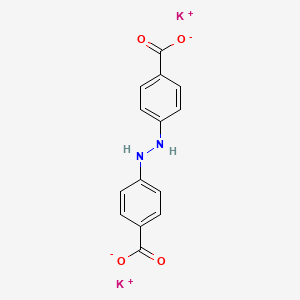
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
